3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal

Description

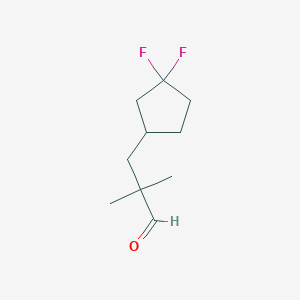

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal is a fluorinated aldehyde featuring a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a dimethyl-substituted propanal chain. Fluorination often enhances metabolic stability and bioavailability, making this compound of interest in drug discovery .

Properties

Molecular Formula |

C10H16F2O |

|---|---|

Molecular Weight |

190.23 g/mol |

IUPAC Name |

3-(3,3-difluorocyclopentyl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C10H16F2O/c1-9(2,7-13)5-8-3-4-10(11,12)6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

KUKJXEVXMSHRJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCC(C1)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor. One common method involves the reaction of cyclopentanecarboxylic acid derivatives with fluorinating agents to introduce the difluoro groups. This is followed by further functionalization to obtain the desired aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the reactive fluorine species safely.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The difluorocyclopentyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopentyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three categories of analogs:

- Phenyl-substituted aldehydes : e.g., 3-(3-Fluorophenyl)-2,2-dimethylpropanal () and 3-(4-Ethylphenyl)-2,2-dimethylpropanal ().

- Simpler fluorinated aldehydes : e.g., 3-Fluoro-2,2-dimethylpropanal ().

- Aromatic aldehydes with industrial applications : e.g., Florazone (3-(4-Ethylphenyl)-2,2-dimethylpropanal, ).

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacokinetic Differences

- ADMET Properties : Fluorinated cyclopentane derivatives (e.g., VTRRT-13.V2.1 in ) exhibit >35% oral absorption and low plasma protein binding, suggesting favorable pharmacokinetics for the target compound. In contrast, phenyl-substituted aldehydes like Florazone are optimized for volatility and odorant properties rather than systemic bioavailability .

- Synthetic Accessibility : Phenyl-substituted aldehydes are synthesized via Friedel-Crafts alkylation or reductive amination (), whereas the difluorocyclopentyl moiety may require more complex fluorination or cyclization steps, as seen in related intermediates ().

Biological Activity

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal is a chemical compound that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 190.23 g/mol

- CAS Number : 1935985-86-6

The compound features a cyclopentyl group with two fluorine atoms, which may influence its biological activity by affecting its lipophilicity and binding interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various biological pathways. Notably, it has been associated with the inhibition of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), which plays a significant role in mRNA modification and regulation .

Inhibition of METTL3

- Target : METTL3 is involved in the methylation of adenosine residues in mRNA, influencing gene expression and stability.

- Implications : Inhibition of METTL3 can lead to altered cellular processes such as proliferation and differentiation, making it a potential target for cancer therapy .

Potential Anti-Cancer Properties

Studies have suggested that compounds targeting METTL3 may exhibit anti-cancer properties by disrupting the normal regulatory mechanisms of mRNA processing in cancer cells. This disruption can lead to reduced tumor growth and increased apoptosis in malignant cells .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.